molecular formula C11H10O2S B8324689 5-(Methoxycarbonyl)-2-methylbenzo[b]thiophene

5-(Methoxycarbonyl)-2-methylbenzo[b]thiophene

Cat. No. B8324689
M. Wt: 206.26 g/mol
InChI Key: DOBPARWDWKCERQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Methoxycarbonyl)-2-methylbenzo[b]thiophene is a useful research compound. Its molecular formula is C11H10O2S and its molecular weight is 206.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(Methoxycarbonyl)-2-methylbenzo[b]thiophene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Methoxycarbonyl)-2-methylbenzo[b]thiophene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H10O2S

Molecular Weight

206.26 g/mol

IUPAC Name

methyl 2-methyl-1-benzothiophene-5-carboxylate

InChI

InChI=1S/C11H10O2S/c1-7-5-9-6-8(11(12)13-2)3-4-10(9)14-7/h3-6H,1-2H3

InChI Key

DOBPARWDWKCERQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(S1)C=CC(=C2)C(=O)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 2-methylbenzo[b]thiophene-5-carboxylic acid (17.4 g) in methanol (250 ml) was saturated with hydrogen chloride and then heated under reflux for 30 minutes. The solid which crystallised out on cooling was filtered off and dried to give 2-methylbenzo[b]thiophene-5-carboxylic acid methyl ester (16.7 g), m.p. 97°-98°.
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Synthesis routes and methods II

Procedure details

5-Carboxy-2-methylbenzo[b]thiophene (2.1 g, 10.9 mmol) was dispersed in methanol (50 ml), and concentrated sulfuric acid was added. The mixture was refluxed with heating for 6 hr. After cooling, a saturated aqueous solution of sodium hydrogencarbonate was added, and methanol was distilled away under reduced pressure. The residue was extracted with methyl t-butyl ether. The organic layer was washed with saturated brine, and dried over anhydrous sodium sulfate. The desiccant was filtered off, and the filtrate was concentrated under reduced pressure to give the objective compound (2.0 g, 89%) as colorless crystals.
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2.1 g
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50 mL
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Yield
89%

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